(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate
Overview
Description
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is an organic compound with the empirical formula C11H17NO4 and a molecular weight of 227.26 g/mol . This compound is a derivative of proline, an amino acid, and is often used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylene group, and a methyl ester functional group.
Preparation Methods
Chemical Reactions Analysis
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Scientific Research Applications
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of peptides and proteins.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The methylene group can participate in various chemical transformations, while the ester group can be hydrolyzed to release the active carboxylic acid .
Comparison with Similar Compounds
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
N-Boc-4-hydroxy-D-proline Methyl Ester: This compound has a hydroxyl group instead of a methylene group, making it more hydrophilic.
N-Boc-4-oxo-D-proline Methyl Ester: This compound contains a carbonyl group at the 4-position, which can undergo different chemical reactions compared to the methylene group.
N-Boc-4,4-difluoro-D-proline Methyl Ester: The presence of fluorine atoms increases the compound’s stability and resistance to metabolic degradation.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-methylidenepyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h9H,1,6-7H2,2-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDNDKFZGTXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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